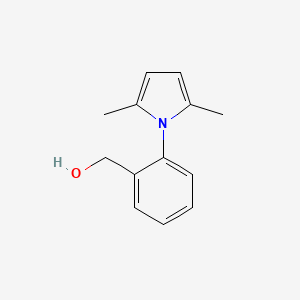

(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol

Description

Contextual Significance of Pyrrole (B145914) and Phenyl Methanol (B129727) Scaffolds in Synthetic Chemistry

The scientific impetus for investigating a molecule like (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol is rooted in the established importance of its core components: the pyrrole ring and the phenyl methanol (also known as benzyl (B1604629) alcohol) group. Both are considered "privileged scaffolds" in organic chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. alliedacademies.orgresearchgate.net

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. alliedacademies.org Pyrrole derivatives are found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. alliedacademies.orgresearchgate.net This functional diversity makes the pyrrole ring a highly attractive starting point for the development of new therapeutic agents. researchgate.net Beyond medicine, pyrrole derivatives are integral to materials science, where they are used as components in dyes, corrosion inhibitors, and conducting polymers. alliedacademies.org

The phenyl methanol scaffold, also known as benzyl alcohol, is a simple aromatic alcohol that serves as a versatile and crucial building block in organic synthesis. patsnap.comnih.gov Its chemical structure, featuring a hydroxyl group attached to a benzene (B151609) ring, imparts a combination of hydrophilic and lipophilic properties, making it a useful solvent and an intermediate for synthesizing a wide array of other compounds. patsnap.com In pharmaceutical applications, the benzyl alcohol motif is found in various drug molecules and is frequently used as a bacteriostatic preservative in injectable medications due to its antimicrobial properties. patsnap.compatsnap.comdrugs.com It is a precursor to a variety of esters and ethers used in the soap, perfume, and flavor industries and can also function as a local anesthetic. wikipedia.orgnih.gov The chiral benzyl alcohol structure, in particular, is a common and important scaffold in many pharmaceuticals and natural products. nih.gov

The following table provides examples of well-known compounds that feature either a pyrrole or a phenyl methanol scaffold, illustrating their significance in applied chemistry.

| Scaffold Type | Compound Name | Primary Application/Significance |

| Pyrrole | Atorvastatin | A best-selling drug used to lower cholesterol. |

| Pyrrole | Tolmetin | A non-steroidal anti-inflammatory drug (NSAID). |

| Pyrrole | Pyrrolnitrin | A natural antifungal and antibacterial agent. |

| Phenyl Methanol | Ulesfia (Benzyl alcohol lotion, 5%) | An FDA-approved topical medication for treating head lice. patsnap.comwikipedia.org |

| Phenyl Methanol | Benzyl Benzoate | Used as a medication to treat scabies and as an insect repellent. wikipedia.org |

| Phenyl Methanol | Naftifine | An antifungal drug containing a benzylamine (B48309) moiety, structurally related to benzyl alcohol. |

Research Rationale and Scope for the Chemical Compound

The primary rationale for the synthesis and study of this compound is based on the principles of molecular hybridization . This drug design strategy involves covalently linking two or more distinct pharmacophoric units to create a single, new hybrid molecule. nih.govresearchgate.nethilarispublisher.com The objective of this approach is to develop new compounds that may exhibit improved efficacy, a modified selectivity profile, a dual mode of action, or reduced side effects compared to the parent molecules. researchgate.nethilarispublisher.com

In the case of this compound, the hybridization combines the biologically active 2,5-dimethylpyrrole moiety with the versatile phenyl methanol linker. The 2,5-dimethyl substitution on the pyrrole ring is a common feature in many synthetic pyrrole derivatives, often included to enhance stability or modulate electronic properties. The phenyl methanol group serves not only as a structural backbone but also provides a reactive hydroxyl (-OH) handle. This functional group is particularly valuable for further chemical modifications, allowing for the potential creation of a library of related derivatives (e.g., esters, ethers) for extensive biological screening.

The scope of research for this compound would logically proceed in two main stages:

Chemical Synthesis: The first step involves developing an efficient and selective synthetic route to the target molecule. A common method for creating N-aryl pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (2-aminobenzyl alcohol). researchgate.net Optimizing this reaction to favor the formation of the desired ortho-isomer would be a key synthetic challenge.

Biological and Physicochemical Evaluation: Once synthesized and purified, the compound would be subjected to a battery of tests. This would include comprehensive characterization of its physical and chemical properties. Subsequently, it would undergo screening for a range of biological activities. Given the well-documented properties of the pyrrole scaffold, initial screening would likely focus on areas such as antimicrobial, antifungal, anti-inflammatory, and cytotoxic (anticancer) activities. alliedacademies.org

The strategic combination of these two scaffolds is summarized in the table below.

| Scaffold Component | Key Attributes | Rationale for Hybridization |

| 2,5-Dimethyl-1H-pyrrole | Known pharmacophore with a wide range of biological activities (antimicrobial, anticancer, etc.). alliedacademies.orgresearchgate.net Aromatic and relatively stable. | To serve as the primary source of potential bioactivity in the new hybrid molecule. |

| Phenyl Methanol | Versatile chemical linker. patsnap.com Possesses its own antimicrobial/preservative properties. patsnap.com Provides a reactive hydroxyl group for further derivatization. patsnap.com | To act as a robust scaffold connecting the pyrrole ring and to provide a site for creating a library of related compounds for structure-activity relationship (SAR) studies. |

By exploring this novel chemical entity, researchers aim to leverage the proven utility of its constituent parts to discover new compounds with valuable applications in medicine or materials science.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,5-dimethylpyrrol-1-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)13-6-4-3-5-12(13)9-15/h3-8,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFXLVQDMQFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345978 | |

| Record name | Benzenemethanol, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97690-10-3 | |

| Record name | Benzenemethanol, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Phenyl Methanol

Established Synthetic Routes and Reaction Conditions for Pyrrole (B145914) Derivatives

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several classical methods providing reliable access to a wide array of derivatives. For the target compound, which features a 2,5-dimethylpyrrole core N-substituted with a functionalized aryl group, these foundational reactions offer a direct and versatile synthetic strategy.

Classic Cyclization Reactions (e.g., Paal-Knorr, Knorr, Hantzsch Variants)

Among the classic cyclization reactions, the Paal-Knorr synthesis is the most prominent and widely employed method for preparing N-substituted 2,5-dimethylpyrroles. wikipedia.orgrgmcet.edu.inorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For the synthesis of the title compound, the logical precursors would be 2,5-hexanedione (B30556) and 2-aminobenzyl alcohol.

The Paal-Knorr synthesis proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org A variety of catalysts, including Brønsted or Lewis acids, can be used to promote the condensation. rgmcet.edu.in

Reaction Mechanism (Paal-Knorr):

Nucleophilic attack of the primary amine (2-aminobenzyl alcohol) on one of the carbonyl groups of the 1,4-dicarbonyl (2,5-hexanedione).

Formation of a hemiaminal intermediate.

Intramolecular attack of the amine on the second carbonyl group to form a cyclic dihydroxy intermediate.

Dehydration (loss of two water molecules) to form the stable aromatic pyrrole ring. alfa-chemistry.com

The Knorr pyrrole synthesis is another classical method, which involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an active methylene (B1212753) group. pharmaguideline.comwikipedia.org This route is generally used for synthesizing pyrroles with a different substitution pattern than the target compound and is less direct for preparing N-aryl-2,5-dimethylpyrroles. The α-aminoketones required are often unstable and must be prepared in situ. wikipedia.org

The Hantzsch pyrrole synthesis typically involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.org This method is highly versatile for producing a variety of substituted pyrroles. wikipedia.org However, for the specific substitution pattern of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol, the Paal-Knorr synthesis remains the more straightforward and commonly utilized approach.

| Amine Reactant | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Solvent-free, no catalyst | Room Temperature | High | rsc.orgwordpress.com |

| Various Anilines | Water | 100 °C | Good to Excellent | researchgate.net |

| 4-Toluidine | CATAPAL 200 (Alumina) | 60 °C, 45 min, solvent-free | 96 | mdpi.com |

| o-Phenylenediamine | CATAPAL 200 (Alumina) | 60 °C, 45 min, solvent-free | 88 (mono-substitution) | mdpi.com |

Condensation and Substitution Strategies for Aryl-Pyrrole Linkages

An alternative to forming the pyrrole ring in the presence of the aryl substituent is to first construct the pyrrole and then form the N-aryl bond. The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form C-N bonds between an aryl halide and an amine or an N-heterocycle. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 2,5-dimethylpyrrole with a suitable ortho-substituted halobenzene, such as 2-bromobenzyl alcohol.

Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often over 200 °C), polar solvents, and stoichiometric amounts of copper. organic-chemistry.org However, modern variations have been developed that use soluble copper catalysts with ligands like N,N-dimethylglycine, allowing the reaction to proceed under milder conditions. organic-chemistry.org

General Ullmann-type Reaction: Aryl-X + H-N-Pyrrole --(Cu catalyst, Base)--> Aryl-N-Pyrrole + HX

This strategy provides a different disconnection approach but might be complicated by the need for protection of the hydroxyl group on the benzyl (B1604629) alcohol moiety during the coupling reaction.

Novel Approaches and Catalyst Development in Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic systems that offer milder conditions, broader substrate scope, and higher efficiency compared to classical methods.

Transition Metal-Catalyzed Coupling Strategies for Pyrrole-Phenyl Connections

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a highly efficient method for the N-arylation of amines and heterocycles, including pyrrole. wikipedia.orgacsgcipr.org The synthesis of the target compound could be envisioned by coupling 2,5-dimethylpyrrole with 2-bromobenzyl alcohol or a related aryl halide/triflate.

The reaction typically employs a palladium(0) catalyst, a phosphine ligand (e.g., XPhos, SPhos), and a base. acsgcipr.orgrug.nl The choice of ligand is crucial and has been the subject of extensive development to improve reaction efficiency and scope. rug.nl This method is known for its excellent functional group tolerance, which might allow the hydroxymethyl group to be present without protection.

| Reaction | Catalyst System | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Ullmann Condensation | Cu(I) or Cu(0), often with ligands | High temperature, polar solvents | Cost-effective metal | Harsh conditions, limited scope |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor, phosphine ligand, base | Mild temperature (RT to ~110 °C) | High efficiency, broad scope, functional group tolerance | Cost of Pd and ligands |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of pyrroles has been a fertile ground for the application of these principles.

The Paal-Knorr synthesis is inherently atom-economical, with water being the only byproduct. rgmcet.edu.in Further green improvements have been achieved through several strategies:

Solvent-Free Synthesis: Many Paal-Knorr reactions can be performed neat, simply by mixing the 1,4-dicarbonyl compound and the amine, often at room temperature. rsc.orgwordpress.com This eliminates the need for volatile organic solvents.

Use of Greener Solvents: When a solvent is necessary, water has been shown to be an excellent medium for the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the Paal-Knorr reaction, significantly reducing reaction times from hours to minutes and often improving yields. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: The use of solid acid catalysts, such as aluminas, silica sulfuric acid, or ion-exchange resins, facilitates easier product purification and allows for the recovery and reuse of the catalyst, aligning with green chemistry principles. rgmcet.edu.inmdpi.com For example, CATAPAL 200, a commercially available alumina, has been shown to be a highly efficient and recyclable catalyst for the solvent-free Paal-Knorr reaction. mdpi.com

Mechanochemical Activation: Grinding the reactants together, sometimes with a catalytic amount of a biosourced organic acid, provides a solvent-free method for pyrrole synthesis with very short reaction times. semanticscholar.org

By selecting a Paal-Knorr approach that incorporates these green methodologies—such as a solvent-free, catalyst-free reaction at room temperature or a microwave-assisted reaction in water—the synthesis of this compound can be designed to be both efficient and environmentally benign.

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been made to move away from traditional organic solvents. The Paal-Knorr synthesis of 2,5-dimethyl-N-arylpyrroles has been successfully adapted to solvent-free and aqueous conditions, which are directly applicable to the synthesis of the target compound.

Solvent-Free Synthesis: The reaction between a 1,4-dione and a primary amine can be performed neat, often at room temperature or with gentle heating. researchgate.net This approach offers numerous advantages, including a simplified workup, reduced waste, and often higher purity of the final product. researchgate.net Various catalysts have been employed to facilitate the reaction under these conditions, although in some cases, the reaction can proceed without any catalyst at all. researchgate.net For instance, scandium(III) triflate (Sc(OTf)3) has been shown to be a highly efficient catalyst, requiring only a small molar percentage to promote the condensation of 2,5-hexanedione with various amines, affording excellent yields under mild, solvent-free conditions. researchgate.net Another study highlights the use of molecular iodine as a simple and effective catalyst for the solvent-free Paal-Knorr synthesis, working well for a range of aliphatic and aromatic amines. rgmcet.edu.in

Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr reaction has been shown to proceed efficiently in water, which can act as both a solvent and a catalyst. researchgate.net The condensation of 2,5-hexanedione with various primary amines, including substituted anilines, in water can lead to high yields of the corresponding N-substituted pyrroles. researchgate.netpensoft.net This method avoids the use of hazardous organic solvents and often simplifies product isolation, as the pyrrole product may precipitate from the aqueous medium.

Table 1: Examples of Solvent-Free and Aqueous Paal-Knorr Reactions for N-Arylpyrrole Synthesis

| Amine Reactant | Dicarbonyl | Conditions | Catalyst | Yield (%) | Reference |

| Aniline | 2,5-Hexanedione | Solvent-free, RT | None | High | researchgate.net |

| Various Amines | 2,5-Hexanedione | Solvent-free, 60-65°C | Sc(OTf)3 (1 mol%) | 89-98% | researchgate.net |

| Various Amines | 2,5-Hexanedione | Solvent-free, RT | I2 | 90-98% | rgmcet.edu.in |

| Various Anilines | 2,5-Hexanedione | Water, 150°C | None | 81-99% | pensoft.net |

| Various Amines | 2,5-Hexanedione | Water | None | Good-Excellent | researchgate.net |

Microwave-Assisted and Ultrasound-Mediated Syntheses

To accelerate reaction rates and improve efficiency, alternative energy sources such as microwave irradiation and ultrasound have been applied to the Paal-Knorr synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for rapidly generating complex molecules. nih.gov By using microwave irradiation, the Paal-Knorr condensation of 1,4-diketones with primary amines can be completed in a matter of minutes, compared to the hours often required for conventional heating. pensoft.netorganic-chemistry.org This dramatic reduction in reaction time, coupled with often-improved yields, makes MAOS a highly attractive method. organic-chemistry.orgunisi.it The reaction can be performed in various solvents or under solvent-free conditions, further enhancing its green credentials. For example, the synthesis of polysubstituted pyrroles from 1,4-diketones and amines has been efficiently achieved with microwave assistance, highlighting the versatility of this technique. organic-chemistry.orgresearchgate.net

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate. Zirconium-based catalysts have been successfully used for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free, ultrasound-irradiated conditions. rgmcet.edu.in This method combines the benefits of a solvent-free system with the rate enhancement provided by sonication.

Table 2: Examples of Microwave and Ultrasound-Assisted Paal-Knorr Reactions

| Amine Reactant | Dicarbonyl | Conditions | Catalyst | Yield (%) | Reference |

| Various Amines | Various 1,4-Diketones | Microwave | Various | Good-Excellent | organic-chemistry.orgunisi.itresearchgate.net |

| Various Anilines | 2,5-Dimethoxytetrahydrofuran | Microwave, Water | None | 81-99% | pensoft.net |

| Various Amines | 2,5-Hexanedione | Ultrasound, Solvent-free | ZrOCl2·8H2O | High | rgmcet.edu.in |

Stereoselective Synthesis Considerations for the Chiral Center

The target molecule, this compound, possesses a stereogenic center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a racemic mixture of two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of high importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

While the Paal-Knorr reaction itself does not create this chiral center, a stereoselective synthesis of the target molecule could be achieved through the asymmetric reduction of a prochiral precursor, specifically the corresponding aldehyde: (2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde). This aldehyde could be synthesized via the Paal-Knorr reaction between 2,5-hexanedione and 2-aminobenzaldehyde.

The asymmetric reduction of the aldehyde's carbonyl group to a secondary alcohol is a well-established transformation in organic synthesis. This can be accomplished using various methods:

Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral transition metal catalyst (commonly based on ruthenium, rhodium, or iridium) and hydrogen gas to reduce the aldehyde. The chiral ligand on the metal catalyst directs the approach of the hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. researchgate.netrsc.org

Catalytic Asymmetric Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as isopropanol or formic acid, is used instead of hydrogen gas. A chiral catalyst facilitates the transfer of hydrogen from the donor to the aldehyde in an enantioselective manner.

Asymmetric Reduction with Chiral Borane Reagents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., the Corey-Bakshi-Shibata or CBS catalyst system), can also be used to achieve highly enantioselective reductions of prochiral ketones and aldehydes.

The successful application of these methods would yield enantiomerically enriched this compound, allowing for the investigation of the biological properties of the individual stereoisomers.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While specific ¹H and ¹³C NMR data for (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol are not extensively detailed in the available literature, the expected spectral features can be inferred from its constituent parts: a 1,2-disubstituted phenyl ring, a 2,5-dimethylpyrrol-1-yl moiety, and a hydroxymethyl group.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrrole (B145914) ring protons, the methyl protons on the pyrrole ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern on the phenyl ring.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic carbons, the pyrrole ring carbons (both substituted and unsubstituted), the methyl carbons, and the methylene carbon of the CH₂OH group.

To unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent protons within the phenyl ring and confirming the connectivity of the methylene and hydroxyl protons of the methanol group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for establishing the key connectivity between the phenyl ring and the nitrogen of the pyrrole ring, as well as the connection of the hydroxymethyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation and steric interactions between the pyrrole and phenyl rings.

Solid-State NMR (ssNMR) would be employed to analyze the compound in its crystalline powder form. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for providing structural information that can complement X-ray diffraction data. ssNMR can distinguish between different crystalline environments and provide information on intermolecular packing and hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopic Techniques for Functional Group Identification and Molecular Interactions (e.g., Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding. Other key peaks would include C-H stretching vibrations for the aromatic and alkyl groups (around 3100-2850 cm⁻¹), C=C stretching vibrations for the aromatic and pyrrole rings (around 1600-1450 cm⁻¹), and a C-O stretching vibration for the primary alcohol (around 1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. It would be useful for identifying the symmetric vibrations of the aromatic and pyrrole rings.

Electronic Absorption and Emission Spectroscopic Methodologies for Understanding Electronic Transitions (e.g., UV-Visible, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule, providing information about its chromophores and potential for luminescence.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state and the molecule's quantum yield. The fluorescence properties can be influenced by factors such as solvent polarity and molecular conformation.

High-Resolution Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) has been performed. This analysis confirms the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum (often using techniques like tandem MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of water from the methanol group or cleavage of the bond between the phenyl ring and the hydroxymethyl group.

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ (C₁₃H₁₆NO⁺) | 202.1226 | 202.1201 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds involving the hydroxyl group and potential π-π stacking between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles of "this compound."

Should the compound crystallize in a non-centrosymmetric space group, SC-XRD analysis could also be used to establish its absolute stereochemistry. By analyzing the anomalous dispersion effects, the absolute configuration of any stereocenters could be determined. Furthermore, the crystallographic data would provide invaluable insights into the molecule's preferred conformation in the solid state, detailing the spatial relationship between the pyrrole and phenyl rings, as well as the orientation of the methanol substituent.

A hypothetical data table for the single-crystal X-ray diffraction analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₃H₁₅NO |

| Formula Weight | 201.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.267 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and the study of polymorphism.

In the case of "this compound," a PXRD pattern would be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the synthesized material. Any discrepancies between the experimental and simulated patterns could indicate the presence of impurities or a different crystalline form.

Furthermore, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. By analyzing samples of "this compound" prepared under different crystallization conditions (e.g., different solvents, temperatures, or evaporation rates), PXRD could reveal the existence of different polymorphs, each with its unique crystal structure and physical properties.

The table below illustrates the kind of data that would be generated in a powder X-ray diffraction study.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 21.1 | 4.21 | 65 |

| 25.9 | 3.44 | 50 |

Future research focused on the synthesis and crystallization of "this compound" is necessary to generate the experimental data required for a complete structural elucidation as outlined above.

Computational and Theoretical Investigations of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Phenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide detailed information about electron distribution and molecular orbitals. DFT, particularly with functionals like B3LYP, is often employed for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.netmdpi.com These calculations help in optimizing the molecular geometry and determining various electronic properties.

HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. mdpi.comajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

While specific DFT data for (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol is not available in the provided literature, the following table illustrates typical values for a similar heterocyclic compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated using the DFT/B3LYP method. ajchem-a.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.24075 |

| Chemical Softness (S) | 0.44628 |

| Electronegativity (χ) | 4.33355 |

| Chemical Potential (μ) | -4.33355 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In molecules with oxygen or nitrogen atoms, these are typically the most negative regions. ajchem-a.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. Hydrogen atoms often exhibit positive potential. ajchem-a.com

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atom of the methanol (B129727) group and the nitrogen atom of the pyrrole (B145914) ring, identifying them as sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydroxyl hydrogen and the aromatic protons.

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. The relative orientation of the phenyl ring, the pyrrole ring, and the methanol group in this compound can vary, leading to different conformers with distinct energy levels.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. It is computationally less expensive than quantum methods and is suitable for scanning the potential energy surface to identify stable conformers (local minima).

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time. nih.gov By simulating the molecule's dynamics, researchers can explore its conformational space and map the energy landscape, revealing the most probable conformations and the energy barriers between them. nih.govunic.ac.cy This provides a dynamic picture of the molecule's behavior and flexibility under specific conditions. nih.gov

For the target molecule, conformational analysis would focus on the rotational barriers around the single bonds connecting the phenyl ring to the pyrrole nitrogen and the phenyl ring to the methanol group. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Shielding Constants: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the nuclear magnetic shielding constants. These can then be converted into chemical shifts (δ) for comparison with experimental 1H and 13C NMR spectra. nih.gov Machine learning algorithms are also emerging as a powerful tool for accurately predicting 1H chemical shifts in various solvents. nih.gov

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of a molecule. mdpi.com These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR and Raman spectra. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. mdpi.com For the target molecule, characteristic frequencies for O-H stretching, C-H stretching (aromatic and methyl), and ring vibrations would be of particular interest.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.gov This analysis helps to understand the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic rings.

The following table shows an illustrative example of calculated vs. experimental vibrational frequencies for a related benzimidazole derivative, demonstrating the typical agreement achieved. mdpi.com

| FT-IR (cm-1) | Assignment (PED %) | ||

|---|---|---|---|

| Experimental | Calculated (Scaled) | Mode No. | |

| - | 3619 | 87 | O–H stretch (100) |

| 2919 | 3123 | 86 | C–H stretch (25) |

| 1708 | 1776 | 56 | C=O stretch (80) |

| 1310 | 1310 | 38 | C=O stretch (10), C=C stretch (20) |

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.orgwikipedia.org

To elucidate a reaction mechanism involving this compound, computational chemists would:

Map the Potential Energy Surface (PES): Using quantum chemical methods like DFT, the PES is calculated to identify the energy of the system as a function of the positions of its atoms. fiveable.melibretexts.org

Locate Stationary Points: Reactants, products, and intermediates are located as minima on the PES. The transition state (TS) is identified as a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. fiveable.me

Reaction Path Analysis: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified TS correctly connects the reactants and products. fiveable.me

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (Ea), which is a key determinant of the reaction rate. libretexts.org

This approach allows for a detailed, step-by-step understanding of how a reaction proceeds, including the formation of any intermediates and the structure of the high-energy transition state.

Solvent Effects and Solvation Models in Computational Studies

Reactions and molecular properties are often significantly influenced by the solvent. nih.gov Computational studies must account for these effects to provide realistic predictions. Two main approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. nih.gov This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. This method is often employed within a quantum mechanics/molecular mechanics (QM/MM) framework or through Ab Initio Molecular Dynamics (AIMD). nih.gov

For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor. Therefore, in protic solvents, explicit solvent models might be necessary to accurately capture the specific hydrogen bonding interactions that influence its conformation and reactivity. Studies on similar molecules have shown that incorporating solvent effects is crucial for accurately predicting spectroscopic properties and reaction outcomes. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals within a molecule. This analysis provides a quantitative measure of intramolecular interactions, charge transfer, and the stability endowed by these electronic delocalizations. The stabilization energy associated with these interactions is denoted as E(2).

While a specific NBO analysis for this compound is not available in the reviewed literature, computational studies on structurally related N-phenylpyrrole derivatives allow for a detailed and scientifically grounded extrapolation of the expected intramolecular interactions and charge transfer phenomena. The key interactions in such systems typically involve the electron-rich pyrrole ring acting as a donor and the phenyl ring and its substituents acting as acceptors.

The primary intramolecular charge transfer interactions anticipated in this compound would involve the delocalization of electron density from the lone pair of the pyrrole nitrogen atom and the π-orbitals of the pyrrole ring into the antibonding π*-orbitals of the phenyl ring. The presence of two methyl groups on the pyrrole ring is expected to enhance its electron-donating capacity, thereby strengthening these interactions. Conversely, the hydroxymethyl group on the phenyl ring can act as an acceptor.

The most significant donor-acceptor interactions expected for this compound, based on analyses of analogous compounds, are summarized in the table below. These interactions are crucial in understanding the molecule's electronic structure, stability, and reactivity. The stabilization energies (E(2)) are indicative of the strength of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N_pyrrole | π* (C_phenyl - C_phenyl) | High | n → π |

| π (C_pyrrole - C_pyrrole) | π (C_phenyl - C_phenyl) | Moderate to High | π → π |

| π (C_phenyl - C_phenyl) | π (C_pyrrole - C_pyrrole) | Low to Moderate | π → π |

| σ (C_pyrrole - H_methyl) | σ (C_pyrrole - N_pyrrole) | Low | σ → σ |

| LP (1) O_methanol | σ (C_phenyl - C_methanol) | Moderate | n → σ* |

Detailed Research Findings from Analogous Systems:

n → π* Interactions: The most significant charge transfer is anticipated to occur from the lone pair (LP) of the pyrrole nitrogen atom to the antibonding π* orbitals of the attached phenyl ring. This interaction is characteristic of N-aryl pyrroles and contributes significantly to the electronic communication between the two ring systems. The E(2) values for such interactions in similar molecules are typically high, indicating a strong stabilizing effect.

Influence of Substituents: The two methyl groups on the pyrrole ring, being electron-donating, increase the electron density of the pyrrole π-system, thereby enhancing its donor capacity. The ortho-hydroxymethyl group on the phenyl ring can participate in intramolecular interactions, such as hydrogen bonding with the pyrrole ring, which would be reflected in specific donor-acceptor interactions in the NBO analysis. Furthermore, the oxygen lone pair of the hydroxyl group can donate into adjacent antibonding orbitals.

Intramolecular Hydrogen Bonding: The presence of the hydroxymethyl group at the ortho position allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the pyrrole ring or the nitrogen atom. NBO analysis would quantify this interaction as a significant donor-acceptor stabilization between the oxygen lone pair and the relevant antibonding orbitals of the pyrrole ring.

Chemical Reactivity and Mechanistic Pathways of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Phenyl Methanol

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Pyrrole (B145914) Moieties

The dual aromatic systems in (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol present distinct sites for substitution reactions.

Pyrrole Moiety: The 2,5-dimethyl-1H-pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair is delocalized into the ring, increasing electron density. The methyl groups at the 2- and 5-positions are electron-donating, further enhancing the ring's nucleophilicity. Consequently, electrophilic attack is expected to occur at the unsubstituted 3- and 4-positions (β-positions). Common electrophilic substitution reactions applicable to this moiety include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For instance, Vilsmeier-Haack formylation of related N-substituted pyrroles readily introduces a formyl group at a β-position.

Phenyl Moiety: The phenyl ring is substituted with two groups: the 2,5-dimethyl-1H-pyrrol-1-yl group at C1 and the hydroxymethyl group (-CH₂OH) at C2.

The pyrrol-1-yl group acts as a strong activating group and is ortho, para-directing due to the delocalization of the nitrogen lone pair into the phenyl ring.

The hydroxymethyl group is a weak activating group and is also ortho, para-directing.

Given that the two groups are ortho to each other, their directing effects are additive. Electrophilic attack on the phenyl ring is therefore most likely to occur at the positions para to the pyrrol-1-yl group (C4) and para to the hydroxymethyl group (C5). The position ortho to both (C3) and ortho to the pyrrol-1-yl group (C6) are also activated. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAAr) on the unsubstituted phenyl or pyrrole ring is generally unfavorable due to the high electron density of the rings. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) to activate the ring system towards nucleophilic attack. However, derivatives of this compound that are appropriately functionalized could undergo these transformations.

Reactions Involving the Methanol (B129727) Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary benzylic alcohol functional group is a versatile site for a variety of chemical transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids (Fischer esterification, typically acid-catalyzed) or more reactive carboxylic acid derivatives like acyl chlorides and anhydrides. researchgate.netanalis.com.my For example, reaction with acetyl chloride in the presence of a base would yield (2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methyl acetate.

Etherification: Ether derivatives can be synthesized, for instance, via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. Catalytic methods using iron(III) chloride have also been developed for the symmetrical and nonsymmetrical etherification of benzyl (B1604629) alcohols. nih.gov

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The stability of the pyrrole ring must be considered, as it can be sensitive to harsh oxidizing conditions.

| Oxidizing Agent | Product | Product Name |

| Pyridinium chlorochromate (PCC) | Aldehyde | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde |

| Pyridinium dichromate (PDC) | Aldehyde | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde |

| Swern Oxidation (e.g., oxalyl chloride, DMSO, Et₃N) | Aldehyde | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

These transformations provide key intermediates for further synthetic modifications, including the cyclization reactions discussed in the next section.

Cyclization and Rearrangement Reactions of Derivatives

The ortho-disubstituted pattern of the phenyl ring in this compound provides a structural motif conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically require prior modification of the methanol group.

For instance, oxidation of the alcohol to an aldehyde creates an electrophilic center that can be attacked by the nucleophilic pyrrole ring in an intramolecular Friedel-Crafts-type reaction. Subsequent dehydration would lead to the formation of a seven-membered ring, yielding a pyrrolo[1,2-a]azepine derivative. nih.gov

Similarly, conversion of the hydroxyl group to a leaving group (e.g., a halide via reaction with SOCl₂ or PBr₃) would form a reactive benzyl halide. This intermediate can undergo intramolecular N-alkylation or C-alkylation at the pyrrole ring to form fused systems.

Studies on the gas-phase pyrolysis of related 2-(pyrrol-1-yl)benzyl radicals have demonstrated that cyclization is a favorable process, leading to fused heterocyclic structures. rsc.org This suggests that radical-mediated cyclizations of derivatives of the title compound are also a viable pathway to polycyclic aromatic systems. These cyclization strategies are significant for the synthesis of complex molecules with potential biological activity. nih.govdocumentsdelivered.com

Photochemical Transformations and Photoinduced Electron Transfer Processes

The covalent linkage between the electron-rich pyrrole donor and the phenyl group allows for interesting photochemical behavior, particularly photoinduced electron transfer (PET). mdpi.com In such a system, the pyrrole moiety can act as an electron donor, while the phenyl ring can act as a bridge or part of an acceptor system, especially if substituted with electron-withdrawing groups.

Upon absorption of light, the molecule is promoted to an excited state. From this state, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the pyrrole ring, to the lowest unoccupied molecular orbital (LUMO). rsc.org This process generates a charge-separated state.

The fate of this charge-separated state can include:

Charge recombination: The electron returns to the donor, leading to the emission of light (fluorescence) or non-radiative decay back to the ground state.

Further reaction: The radical ions formed can participate in subsequent chemical reactions.

Intersystem crossing: The singlet charge-transfer state could convert to a longer-lived triplet state.

Studies on pyrrole dimers have identified efficient electron-transfer pathways that mediate electronic relaxation. nih.govnih.gov In donor-acceptor systems connected by a phenyl spacer, PET can occur either through space or through the bonds of the phenyl ring. researchgate.net The efficiency of these processes is influenced by factors such as solvent polarity and the energy of the excited state.

Catalytic Conversions and Derivatization Strategies of the Chemical Compound

Catalysis offers a powerful tool for the selective modification and derivatization of this compound.

C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation or alkenylation could be applied to either the pyrrole or phenyl rings to introduce new carbon-carbon bonds, expanding the molecular complexity. Such transformations are crucial for building libraries of related compounds for various applications. nih.gov

Cross-Coupling Reactions: While the parent compound lacks a suitable handle for cross-coupling, its derivatives can be readily employed. For example, halogenation of the phenyl ring would produce an aryl halide suitable for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This strategy allows for the modular attachment of a wide variety of aryl, vinyl, alkynyl, or amino groups.

Catalytic Oxidation/Reduction: In addition to the stoichiometric oxidation methods mentioned previously, catalytic aerobic oxidation using transition metal catalysts (e.g., Ru, Pd) could offer a greener alternative for converting the alcohol to the corresponding aldehyde or carboxylic acid. Conversely, catalytic hydrogenation could be used to saturate the phenyl or pyrrole rings, although this would require harsh conditions and careful catalyst selection to achieve selectivity.

Synthesis of the Core Structure: It is noteworthy that the core structure of the title compound and its analogs is typically synthesized via the Paal-Knorr reaction, which involves the condensation of a primary amine (2-aminobenzyl alcohol) with a 1,4-dicarbonyl compound (2,5-hexanedione). researchgate.netresearchgate.net This reaction itself can be promoted by various catalysts, including Lewis and Brønsted acids.

Synthesis and Exploration of Derivatives and Analogs of the Chemical Compound

Design Principles for Structural Modification and Functionalization

The rationale behind modifying the core structure of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol is rooted in the principles of medicinal chemistry and materials science. The pyrrole (B145914) moiety is a key component in numerous biologically significant molecules, and its derivatives are investigated for a wide spectrum of pharmacological activities. diva-portal.org Structural modifications aim to systematically alter the molecule's physicochemical properties—such as solubility, steric hindrance, and electronic character—to achieve a desired function.

Key design principles include:

Bioisosteric Replacement: Substituting parts of the molecule with other groups that retain similar physical or chemical properties to enhance biological activity or metabolic stability.

Functional Group Interconversion: Modifying the existing functional groups (the methanol (B129727), the pyrrole ring, the phenyl ring) to introduce new chemical handles for further reactions or to interact with specific biological targets. For instance, N-benzylated heterocyclic fragments have been designed to target the catalytic active site (CAS) in enzymes like acetylcholinesterase. nih.gov

Conformational Control: Introducing substituents that restrict the rotation around single bonds, thereby locking the molecule into a specific conformation that may be more active or selective for a particular receptor or enzyme.

Electronic Effects: Placing electron-donating or electron-withdrawing groups on the phenyl or pyrrole rings to modulate the electron density of the system. This can influence the molecule's reactivity, its ability to participate in π-stacking interactions, and its redox potential, which is particularly relevant for creating new electronic materials. nih.gov

By applying these principles, chemists can rationally design derivatives with tailored properties for applications ranging from drug discovery to the development of novel polymers and sensors.

Synthesis of N-Substituted Pyrrole Derivatives

The primary and most widely utilized method for synthesizing the N-substituted 2,5-dimethylpyrrole core of the title compound is the Paal-Knorr synthesis. researchgate.netalliedacademies.org This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione (B30556), with a primary amine—in this case, (2-aminophenyl)methanol. researchgate.net The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.

The efficiency and conditions of the Paal-Knorr synthesis can be influenced by various catalysts and solvents. While it can proceed without a catalyst, particularly at high temperatures, the use of catalysts generally leads to higher yields and milder reaction conditions. acs.orgscispace.com A range of catalysts, from simple Brønsted and Lewis acids to heterogeneous catalysts, have been successfully employed. researchgate.net Modern approaches often focus on environmentally benign methods, utilizing water as a solvent or employing solvent-free conditions to reduce environmental impact. researchgate.netacs.orgscispace.com

| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| CATAPAL 200 (Alumina) | 4-Toluidine | Solvent-free | 60 | 96 | acs.org |

| None (Blank) | 4-Toluidine | Solvent-free | 60 | 47 | acs.org |

| ZrOCl₂·8H₂O | Aniline | Solvent-free | Room Temp. | High | researchgate.net |

| [HMIM]HSO₄ (Ionic Liquid) | Aniline | Methanol | Reflux | High | researchgate.net |

| None | Various anilines | Water | 100 | Good to Excellent | scispace.com |

| Graphene Oxide (GO) | Aniline | Toluene | 110 | - | scispace.com |

This table presents data for the synthesis of various N-aryl-2,5-dimethylpyrroles, illustrating the general conditions applicable to the synthesis of the title compound's core structure.

Synthesis of Phenyl Ring Substituted Analogs

Creating analogs with substituents on the phenyl ring is most directly achieved by modifying the starting amine. The Paal-Knorr synthesis is highly versatile and accommodates a wide array of substituted primary amines. acs.orgscispace.com To synthesize a phenyl ring-substituted analog of this compound, one would start with a correspondingly substituted (2-aminophenyl)methanol.

For example, reacting 2,5-hexanedione with 2-amino-5-chlorophenyl)methanol would yield (2-chloro-6-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol. The electronic nature of the substituent on the aromatic amine can influence the reaction rate; both electron-donating and electron-withdrawing groups have been shown to be compatible with the reaction, leading to quantitative conversions in some cases. scispace.com

Alternative, though more complex, strategies for aryl substitution could involve multi-step synthetic routes. For instance, Stille coupling has been used to introduce substituted bromonitroarenes to a stannylated pyrrole, followed by reduction of the nitro group. nih.gov While often applied to different positions, such cross-coupling methodologies represent a powerful tool for constructing complex aryl-substituted pyrrole systems that may not be accessible from simple amine precursors.

Derivatization of the Methanol Moiety and Formation of New Functional Groups

The primary alcohol (-CH₂OH) group on the phenyl ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Standard alcohol chemistry can be readily applied to this compound to create a library of derivatives.

Key derivatization reactions include:

Oxidation: The methanol moiety can be selectively oxidized to an aldehyde using mild oxidizing agents like 2-iodoxybenzoic acid (IBX). researchgate.net Further oxidation with stronger agents would yield the corresponding carboxylic acid. These carbonyl compounds are valuable intermediates for reactions such as imine formation, Wittig reactions, or amide coupling.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions will form the corresponding esters. This allows for the introduction of a vast array of R-groups.

Etherification: The alcohol can be converted into an ether, for example, through a Williamson ether synthesis by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alcohols can also be protected by reacting them with reagents like 3,4-dihydro-2H-pyran (DHP) under acidic conditions. psu.edu

Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding benzyl (B1604629) chloride or bromide. These halides are excellent electrophiles for nucleophilic substitution reactions, enabling the introduction of nitriles, azides, amines, and other functionalities.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation (mild) | 2-Iodoxybenzoic acid (IBX) | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Esterification | R-COOH, Acid catalyst | Ester (-O-CO-R) |

| Etherification | NaH, then R-X | Ether (-O-R) |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide (-CH₂Cl or -CH₂Br) |

Oligomerization and Polymerization Strategies Involving the Chemical Compound

The pyrrole ring is a well-established building block for conducting polymers. researchgate.net Consequently, this compound can be viewed as a functional monomer for the synthesis of novel polymers. The resulting materials would feature a polypyrrole backbone with pendant phenyl-methanol groups, which could influence the polymer's solubility, processability, and functionality.

The primary strategies for polymerization are:

Oxidative Chemical Polymerization: This method involves treating the monomer with a chemical oxidant, such as ferric chloride (FeCl₃). researchgate.net The process initiates with the oxidation of the pyrrole monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. researchgate.net

Electrochemical Polymerization (Electropolymerization): This is a powerful technique for generating thin, adherent polymer films directly onto an electrode surface. diva-portal.orgacs.org By applying an oxidative potential to a solution containing the monomer, polymerization is initiated at the electrode surface. researchgate.net The thickness and morphology of the resulting polymer film can be controlled by adjusting the electrochemical parameters. Pyrroles with N-substituents, including N-phenyl groups, readily undergo electropolymerization. researchgate.netacs.org

Furthermore, the methanol group itself can be used to create different types of polymers. It could be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, by esterification with acryloyl chloride or methacryloyl chloride. The resulting monomer could then be polymerized via free-radical polymerization to create a polymer with a polyacrylate backbone and pendant pyrrole-phenyl side chains.

During the synthesis of N-aryl pyrroles, the formation of oligomeric byproducts such as dimers and trimers has been observed, indicating the inherent tendency of these units to couple under certain conditions. researchgate.net This suggests that controlled oligomerization could also be a viable strategy for creating well-defined, larger molecular structures based on the parent compound.

Advanced Research Applications and Methodological Contributions

Applications in Advanced Materials Science

The exploration of novel organic molecules for advanced materials is a cornerstone of modern technology. The structural characteristics of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol suggest its utility in several areas of materials science, particularly in organic electronics and supramolecular chemistry.

N-aryl pyrrole (B145914) derivatives are known to possess interesting photophysical properties. ccspublishing.org.cn The large steric hindrance of the aryl group in N-aryl diketopyrrolopyrroles (DPPs) can inhibit π-π stacking, leading to enhanced luminescence. ccspublishing.org.cn While this compound is not a DPP, the principle of sterically induced modulation of solid-state optical properties is relevant. The twisted conformation between the phenyl and pyrrole rings, a consequence of the ortho-substitution and the methyl groups on the pyrrole, is expected to influence its electronic conjugation and, consequently, its absorption and emission characteristics.

Research on related pyrrole-containing semiconducting materials has highlighted their potential in organic electronics. researchgate.netacs.org These materials often exhibit tunable optical and electronic properties. researchgate.net For instance, the fluorescence of pyrrole derivatives can be modulated by structural modifications, which is a key aspect in the design of organic light-emitting diodes (OLEDs). The hydroxymethyl group on the phenyl ring of this compound offers a site for further functionalization, allowing for the covalent incorporation of this chromophoric unit into larger conjugated systems or polymers, potentially leading to new materials for optoelectronic applications.

The interplay of non-covalent interactions is fundamental to the construction of self-assembled systems. chemrxiv.org The this compound molecule possesses several features that could facilitate its participation in supramolecular assemblies. The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of well-defined hydrogen-bonded networks. Furthermore, the aromatic phenyl and pyrrole rings can engage in π-π stacking and C-H···π interactions.

The self-assembly of functionalized pyrrole derivatives has been explored for the creation of ordered nanostructures. mdpi.com The specific geometry of this compound, with its ortho-substituted hydroxymethyl group, could direct the formation of unique supramolecular architectures, such as one-dimensional chains or two-dimensional sheets, through a combination of hydrogen bonding and aromatic interactions. While specific studies on the self-assembly of this compound are not available, the principles of supramolecular chemistry suggest that it is a promising building block for the bottom-up fabrication of functional materials.

Pyrrole-based materials have been investigated for their semiconducting properties and have found applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The electron-rich nature of the pyrrole ring makes it a good hole-transporting moiety. The electrical properties of such materials are highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO) and their packing in the solid state.

While there is no specific data on the performance of this compound as an organic semiconductor, studies on analogous pyrrolo[1,2-i] mdpi.comnih.gov phenanthroline derivatives have shown n-type semiconductor behavior with thermal activation energies in the range of 0.68–0.78 eV. mdpi.comsemanticscholar.org The charge carrier mobility in organic semiconductors is critically dependent on the intermolecular electronic coupling, which is maximized by close π-π stacking. mdpi.com The twisted structure of this compound might hinder close packing, which could result in lower mobility compared to more planar molecules. However, this structural feature could also be advantageous in certain applications where a high degree of crystallinity is not desired. Further research would be needed to characterize the thin-film transistor characteristics of this specific compound.

Contributions to Catalysis Research as Ligands or Precursors

The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. While there is a vast body of literature on phosphorus-based and N-heterocyclic carbene ligands, nih.govnih.gov nitrogen-containing ligands also play a crucial role.

The structure of this compound, featuring a pyrrole nitrogen and a hydroxyl group in a chelating arrangement, suggests its potential as a bidentate ligand for transition metals. The pyrrole ring can act as a soft N-donor, while the hydroxyl group can coordinate as a neutral donor or be deprotonated to form an anionic O-donor. This N,O-ligand framework could be suitable for a variety of catalytic transformations, including cross-coupling reactions. nih.govresearchgate.net The steric bulk provided by the dimethylpyrrole and the phenyl ring could influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Furthermore, the hydroxymethyl group can serve as a handle to immobilize the ligand onto a solid support, facilitating catalyst recovery and reuse. While no specific studies detailing the use of this compound as a ligand in catalysis have been found, the principles of ligand design suggest it is a promising candidate for exploration in this area.

Methodological Development in Analytical Chemistry Using the Compound as a Reference or Probe

Fluorescent molecules are widely used as probes in analytical chemistry for the sensitive and selective detection of various analytes. mdpi.com Pyrrole derivatives are known to exhibit fluorescence, and their photophysical properties can be tailored through chemical modification. nih.govnih.gov The inherent fluorescence of the N-aryl-2,5-dimethylpyrrole core in this compound makes it a candidate for development as a fluorescent probe.

The hydroxymethyl group provides a convenient point of attachment for recognition moieties that can selectively bind to a target analyte. Upon binding, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). For instance, pyrrole-based fluorescent probes have been developed for the detection of metal ions. nih.govrsc.orgfrontiersin.org The specific binding of a metal ion to a chelating unit appended to the pyrrole fluorophore can result in a significant change in fluorescence intensity or wavelength.

Although no analytical methods specifically employing this compound as a reference or probe are documented, its structural features are conducive to such applications. Further research could explore its potential in the development of new analytical tools.

Exploration of Chemo- and Biosensor Design Principles (excluding biological testing)

The design of chemical sensors often relies on the integration of a recognition element with a signal transducer. The principles underlying the development of fluorescent probes are directly applicable to the design of chemo- and biosensors. Pyrrole-based systems have been successfully employed as anion sensors. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives on the Chemical Compound

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrrole (B145914) derivatives, traditionally performed using batch methods like the Paal-Knorr, Hantzsch, or Knorr syntheses, is increasingly being adapted to continuous flow processes. syrris.comsemanticscholar.orgnbinno.com Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and greater scalability. syrris.comacs.org For the synthesis of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol, a flow-based approach could involve the continuous reaction of 2,5-hexanedione (B30556) with 2-aminobenzyl alcohol. This methodology has the potential to significantly improve yield and purity while reducing reaction times. acs.orgresearchgate.net

Automated synthesis platforms represent the next frontier, combining the benefits of flow chemistry with robotic systems for high-throughput experimentation and library synthesis. merckmillipore.comresearchgate.netucla.edu Integrating the synthesis of this compound and its analogs into such platforms would enable the rapid generation of a diverse set of compounds for screening in drug discovery or materials science applications. syrris.comnih.gov These automated systems can perform entire synthesis workflows, from the addition of starting materials to purification and analysis, with minimal human intervention. merckmillipore.com

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrole Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |

| Scalability | Challenging to scale up, often requiring re-optimization. | Readily scalable by extending reaction time or using larger reactors. acs.org |

| Safety | Handling of hazardous reagents and intermediates can be risky. | Improved safety due to smaller reaction volumes and better heat dissipation. |

| Efficiency | Can be time-consuming with lower yields and more byproducts. | Often leads to higher yields, improved purity, and reduced waste. syrris.com |

Multicomponent Reactions Incorporating the Chemical Compound